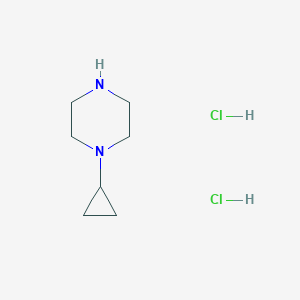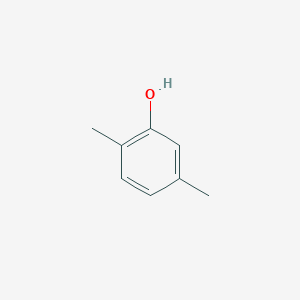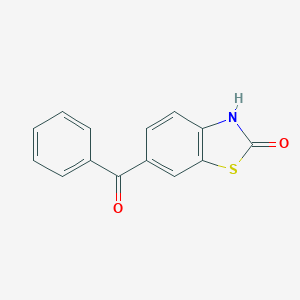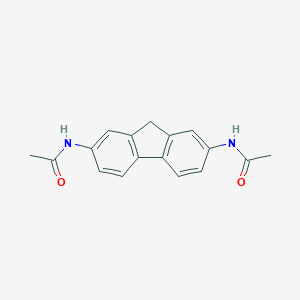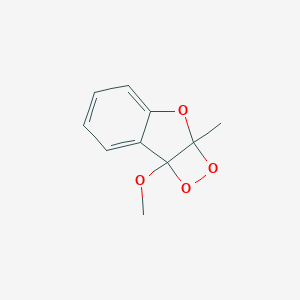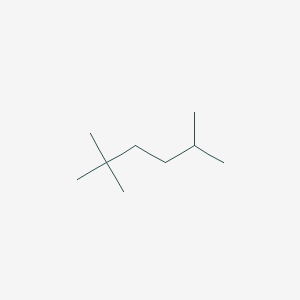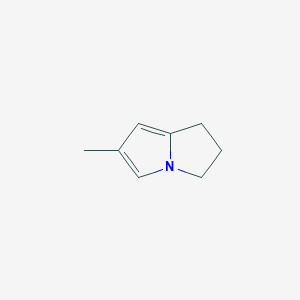
6-methyl-2,3-dihydro-1H-pyrrolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2,3-dihydro-1H-pyrrolizine is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a bicyclic amine that contains a pyrrolizine ring and a methyl group attached to it. The unique structure of this compound has led to its use in several research areas, including drug development, organic synthesis, and materials science.
Aplicaciones Científicas De Investigación
The unique structure of 6-methyl-2,3-dihydro-1H-pyrrolizine has led to its use in several scientific research areas. One of the primary applications of this compound is in drug development, where it has been used as a scaffold for the synthesis of novel drug molecules. The pyrrolizine ring in this compound has been found to exhibit significant biological activity, making it an attractive target for drug development.
Mecanismo De Acción
The mechanism of action of 6-methyl-2,3-dihydro-1H-pyrrolizine is not well understood, but it is believed to act as an agonist for certain receptors in the body. The compound has been found to exhibit significant activity against several types of cancer cells, making it a potential candidate for cancer therapy.
Efectos Bioquímicos Y Fisiológicos
6-methyl-2,3-dihydro-1H-pyrrolizine has been found to exhibit several biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of the cancer cells. Additionally, the compound has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 6-methyl-2,3-dihydro-1H-pyrrolizine is its unique structure, which makes it an attractive target for drug development. Additionally, the compound exhibits significant biological activity, making it a potential candidate for several applications. However, the compound is challenging to synthesize, and its instability and tendency to undergo ring-opening reactions make it difficult to work with.
Direcciones Futuras
There are several future directions for the research on 6-methyl-2,3-dihydro-1H-pyrrolizine. One potential area of research is the development of novel drug molecules based on the pyrrolizine scaffold. Additionally, the compound's anti-inflammatory and analgesic effects make it a potential candidate for the treatment of pain and inflammation. Further research is needed to understand the mechanism of action of this compound and to develop more efficient synthesis methods.
In conclusion, 6-methyl-2,3-dihydro-1H-pyrrolizine is a unique compound with significant potential applications in several scientific research areas. The compound's unique structure and biological activity make it an attractive target for drug development, and its anti-inflammatory and analgesic effects make it a potential candidate for the treatment of pain and inflammation. Further research is needed to fully understand the compound's mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
6-methyl-2,3-dihydro-1H-pyrrolizine can be synthesized using several methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid and an aldehyde. Another method involves the reaction of an amino acid with an imine, which results in the formation of the pyrrolizine ring. The synthesis of this compound is challenging due to its instability and tendency to undergo ring-opening reactions.
Propiedades
Número CAS |
126134-92-7 |
|---|---|
Nombre del producto |
6-methyl-2,3-dihydro-1H-pyrrolizine |
Fórmula molecular |
C8H11N |
Peso molecular |
121.18 g/mol |
Nombre IUPAC |
6-methyl-2,3-dihydro-1H-pyrrolizine |
InChI |
InChI=1S/C8H11N/c1-7-5-8-3-2-4-9(8)6-7/h5-6H,2-4H2,1H3 |
Clave InChI |
XJDAWZFJNKQUHA-UHFFFAOYSA-N |
SMILES |
CC1=CN2CCCC2=C1 |
SMILES canónico |
CC1=CN2CCCC2=C1 |
Sinónimos |
1H-Pyrrolizine,2,3-dihydro-6-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B165452.png)
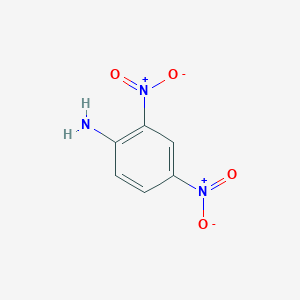
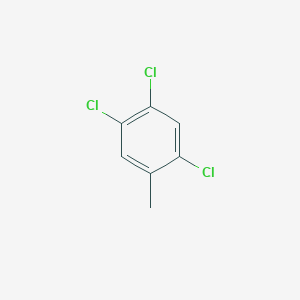
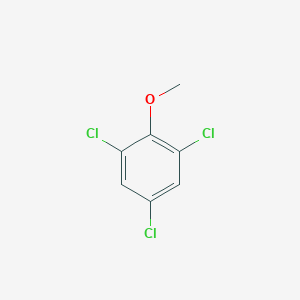
![(6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol](/img/structure/B165458.png)
